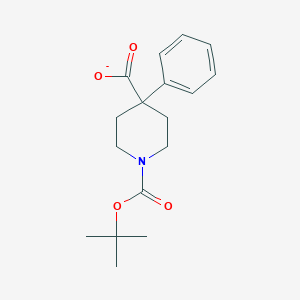
3H-Fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Fluorene, also known as 9H-fluorene, is an organic compound with the molecular formula C13H10. It is a polycyclic aromatic hydrocarbon characterized by its white crystalline appearance and distinctive aromatic odor. Despite its name, this compound does not contain fluorine; the name is derived from its violet fluorescence. This compound is primarily obtained from coal tar and is insoluble in water but soluble in many organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3H-Fluorene can be synthesized through various methods. One common approach is the dehydrogenation of diphenylmethane. Another method involves the reduction of fluorenone using zinc or hypophosphorous acid and iodine . Additionally, this compound can be prepared via the Michael addition of acetoacetate to 2-benzylideneindan-l-one, followed by Robinson annulation and aromatization .
Industrial Production Methods: Industrially, this compound is typically extracted from coal tar, a by-product of the coal gasification process. It can also be found in petroleum and petroleum products. The extraction process involves fractionation and purification to isolate the compound .
Análisis De Reacciones Químicas
3H-Fluorene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to fluorenone using oxidizing agents such as potassium permanganate or chromic acid .
Reduction: Fluorenone can be reduced back to this compound using reducing agents like zinc or hypophosphorous acid .
Substitution: Alkylation of this compound with alcohols in the presence of potassium tert-butoxide as a catalyst results in 9-monoalkylfluorenes .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Zinc, hypophosphorous acid, iodine.
Substitution: Potassium tert-butoxide, alcohols.
Major Products:
Oxidation: Fluorenone.
Reduction: this compound.
Substitution: 9-monoalkylfluorenes.
Aplicaciones Científicas De Investigación
3H-Fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including fluorenone and difluorene .
Biology: Fluorene derivatives are used in the development of fluorescent probes for detecting specific ions and molecules .
Medicine: Fluorene-based compounds have shown potential as anticancer and antimicrobial agents .
Industry: Fluorene derivatives are used in the production of high-performance polymers, dyes, and pigments .
Mecanismo De Acción
The mechanism of action of 3H-Fluorene and its derivatives involves interaction with specific molecular targets and pathways. For example, fluorene-based compounds can inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to anticancer effects . Additionally, fluorene derivatives can act as photosensitizers, generating reactive oxygen species that induce cell death .
Comparación Con Compuestos Similares
- Anthracene
- Phenanthrene
- Naphthalene
Uniqueness: 3H-Fluorene’s fluorescence and the stability of its fluorenyl anion make it distinct from other polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
244-37-1 |
|---|---|
Fórmula molecular |
C13H10 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3H-fluorene |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-3,5-9H,4H2 |
Clave InChI |
LQDYHFHELYNWSU-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=CC3=CC=CC=C3C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)

![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)

![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)

![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)

![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)

![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
